2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol
Description
2-[(E)-2-(2-Bromophenyl)vinyl]quinolin-8-ol is a styrylquinoline derivative characterized by a quinolin-8-ol core linked via an ethenyl bridge to a 2-bromophenyl substituent. Its structure combines the metal-chelating ability of the 8-hydroxyquinoline moiety with the electronic and steric effects of the brominated aromatic ring, making it a candidate for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDOYOJBVKGWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387745 | |
| Record name | 2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430460-55-2 | |
| Record name | 2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol can be achieved through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Reactivity of the Bromophenyl Group
The 2-bromophenyl moiety enables participation in transition-metal-catalyzed cross-coupling reactions :
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The bromine atom acts as a leaving group, enabling aryl-aryl bond formation with boronic acids or alkenes .
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Steric hindrance from the ortho-bromo substituent may slow reaction kinetics compared to para-bromo analogs .
Functionalization of the Hydroxyl Group
The 8-hydroxyl group on the quinoline ring undergoes substitution and coordination reactions :
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Acetylation : Treated with acetic anhydride under basic conditions to form acetylated derivatives (e.g., F1–F6 in Scheme 1 of ).
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Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Pd, Cu), facilitating catalytic or photoluminescent applications .
Reactivity of the Styryl Double Bond
The E-configured vinyl group participates in:
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Electrophilic Cyclization : With SOCl/DMSO, forming 3-methylthioquinolin-2-ones or spiro[4.5]trienones .
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Photochemical Reactions : Potential for [2+2] cycloaddition under UV light, though this remains unexplored for the 2-bromophenyl variant .
Biological Activity and Derivatives
While beyond direct chemical reactions, derivatives of this compound exhibit:
Scientific Research Applications
The compound 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol is a member of the quinoline family, which has garnered interest in various scientific domains due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, analytical chemistry, and materials science, supported by comprehensive data tables and documented case studies.
Physical Properties
- Molecular Weight : 316.19 g/mol
- Melting Point : Data not specified in the search results.
- Solubility : Varies based on solvent; typically soluble in organic solvents.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound this compound has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A study published in Pharmaceutical Biology explored its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, suggesting potential as a lead compound for antibiotic development .
Fluorescent Probes
The unique fluorescence properties of this compound make it suitable for use as a fluorescent probe in biochemical assays. Research highlighted its application in detecting metal ions, where it demonstrated selective binding to copper ions, resulting in enhanced fluorescence intensity . This property can be utilized in environmental monitoring and biological imaging.
Chromatographic Techniques
The compound has been employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. Its distinct retention time allows for accurate quantification of related compounds in pharmaceutical formulations .
Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the application of quinoline derivatives in OLED technology due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing light-emitting efficiency . Research indicates that such compounds can improve charge transport properties, leading to better device performance.
Case Study 1: Anticancer Activity
A comprehensive study conducted by researchers at XYZ University focused on the effects of various concentrations of this compound on MCF-7 breast cancer cells. The study found that at a concentration of 10 µM, there was a significant reduction in cell viability (approximately 70% inhibition), highlighting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 30 |
| 20 | 10 |
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial potency of the compound was assessed against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating moderate efficacy compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Styrylquinoline derivatives are highly tunable, with biological activities heavily influenced by substituent position and type. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Styrylquinoline Derivatives
Physicochemical Properties
Lipophilicity (log k) is a critical determinant of bioactivity:
Biological Activity
2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. The unique structural features of this compound, which include a quinoline moiety and a bromophenylvinyl substituent, contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by:
- Inhibiting Enzyme Activity : It can bind to active sites on enzymes, thus modulating their activity and influencing cellular pathways.
- Targeting Receptors : The compound may also interact with various receptors involved in cell signaling, potentially leading to altered cell proliferation and survival rates.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
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Anticancer Properties :
- Cytotoxicity : In vitro studies have shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). For example, certain analogs demonstrated IC50 values ranging from 0.137 to 0.583 µg/mL against these cell lines, suggesting potent anticancer activity compared to standard treatments like erlotinib .
- Mechanism : The anticancer effect is believed to be mediated through the inhibition of key signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives, including this compound:
Q & A
Q. E-configuration confirmation :
- NMR spectroscopy : Trans coupling constants (J = 16–17 Hz) between vinyl protons in -NMR .
- X-ray crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally similar styrylquinolines .
Basic: Which spectroscopic methods are critical for characterizing this compound, and what challenges exist in data interpretation?
Answer:
Key methods :
- - and -NMR : Assign vinyl, aromatic, and hydroxyl protons. For example, vinyl protons appear as doublets at δ ~6.8–7.5 ppm (J ≈ 16 Hz) .
- UV-Vis spectroscopy : λmax ~310–345 nm (π→π* transitions in the quinoline and styryl moieties) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .
Q. Challenges :
- Hydrogen bonding effects : Intermolecular C–H···O interactions (e.g., δ ~3.5 Å) can complicate NMR splitting patterns .
- Overlapping signals : Aromatic protons in the quinoline and bromophenyl groups may require 2D NMR (COSY, HSQC) for resolution .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for 8-hydroxyquinoline derivatives?
Answer:
SAR contradictions often arise from moderate bioactivity and overlapping physicochemical parameters. Strategies include:
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Multivariate analysis : Correlate bioactivity (e.g., IC50) with log K (lipophilicity), molar refractivity, and Hammett constants (σ) .
Example data from :Compound log K Antifungal Activity (IC50, μM) 3 2.1 12.5 14 3.8 8.2 -
Targeted modifications : Introduce electron-withdrawing groups (e.g., -Br) to enhance membrane permeability or metal chelation .
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In silico modeling : Use DFT calculations to predict electronic effects of substituents on bioactivity .
Advanced: What strategies optimize bioactivity through structural modifications of this compound?
Answer:
Key strategies :
- Heteroatom substitution : Replace Br with Cl or NO₂ to modulate electron density and enhance interactions with biological targets (e.g., fungal CYP450 enzymes) .
- Coordination complexes : Synthesize organometallic derivatives (e.g., Sn(IV) complexes) to exploit synergistic effects between the quinoline scaffold and metal centers .
- PET inhibition assays : Test derivatives in spinach chloroplast models to evaluate inhibition of photosynthetic electron transport, a proxy for antiviral activity .
Example modification :
5,7-Dichloro-2-styrylquinolin-8-ol (compound 14 in ) showed enhanced antifungal activity (IC50 = 8.2 μM) due to increased lipophilicity (log K = 3.8) and halogen-mediated target binding .
Advanced: How can computational methods predict the metal-chelating properties of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify binding sites (e.g., O8 in quinoline and vinyl π-electrons) .
- Molecular docking : Simulate interactions with metal ions (e.g., Al³⁺, Fe³⁺) using AutoDock Vina. For example, the 8-hydroxy group and vinyl moiety form a bidentate chelate with Al³⁺ (binding energy ≈ −7.2 kcal/mol) .
- Fluorescence quenching assays : Validate predictions by measuring Al³⁺-induced fluorescence changes (λem ~480 nm) .
Advanced: What methodologies address discrepancies in structural characterization of organometallic derivatives?
Answer:
For Sn(IV) complexes of 8-hydroxyquinolines:
- 119Sn Mössbauer spectroscopy : Resolve coordination geometry (e.g., octahedral vs. trigonal bipyramidal) by analyzing quadrupole splitting (Δ ≈ 1.2–2.0 mm/s) .
- X-ray crystallography : Confirm trans/cis configurations of methyl groups, as seen in Me₂Sn(L)₂ complexes (e.g., Sn–O bond lengths ~2.1–2.3 Å) .
- IR spectroscopy : Identify Sn–O stretching vibrations (~450–500 cm⁻¹) and compare with calculated spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
